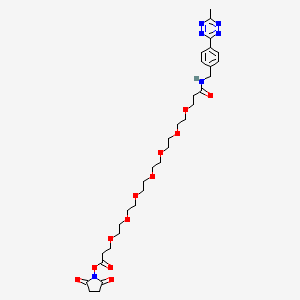

Methyltetrazine-amino-PEG7-CH2CH2COONHS

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyltetrazine-amino-PEG7-CH2CH2COONHS is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methyltetrazine group and an NHS ester group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the NHS ester reacts with amines to form stable bioconjugates.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-amino-PEG7-CH2CH2COONHS is synthesized through a series of chemical reactions involving the functionalization of PEG with methyltetrazine and NHS ester groups. The synthesis typically involves the following steps:

Activation of PEG: The PEG chain is activated with a suitable leaving group.

Introduction of Methyltetrazine: The activated PEG is reacted with methyltetrazine under controlled conditions to form the methyltetrazine-PEG intermediate.

Formation of NHS Ester: The methyltetrazine-PEG intermediate is further reacted with NHS ester to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG7-CH2CH2COONHS undergoes several types of chemical reactions:

Click Chemistry: The methyltetrazine group reacts with carboxylic acids and activated esters via click chemistry.

Amine Coupling: The NHS ester group reacts with amines to form stable amide bonds.

Common Reagents and Conditions

Click Chemistry: Common reagents include carboxylic acids and activated esters. The reaction is typically carried out in the presence of a catalyst under mild conditions.

Amine Coupling: Common reagents include primary and secondary amines.

Major Products Formed

Click Chemistry: The major products are stable bioconjugates formed by the reaction of methyltetrazine with carboxylic acids or activated esters.

Amine Coupling: The major products are stable amide bonds formed by the reaction of NHS ester with amines.

Scientific Research Applications

Methyltetrazine-amino-PEG7-CH2CH2COONHS has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids.

Medicine: Utilized in drug delivery systems and the development of targeted therapeutics.

Industry: Applied in the production of advanced materials and nanotechnology

Mechanism of Action

Methyltetrazine-amino-PEG7-CH2CH2COONHS exerts its effects through bioorthogonal click chemistry. The methyltetrazine group reacts with trans-cyclooctene (TCO) or other strained alkenes via inverse electron demand Diels-Alder (IEDDA) reactions. This reaction is highly specific and occurs rapidly under physiological conditions, making it suitable for in vivo applications .

Comparison with Similar Compounds

Similar Compounds

Methyltetrazine-amido-PEG7-azide: Contains an azide group instead of an NHS ester.

Methyltetrazine-amino-PEG6-CH2CH2COONHS: Similar structure but with a shorter PEG chain.

Methyltetrazine-amino-PEG8-CH2CH2COONHS: Similar structure but with a longer PEG chain.

Uniqueness

Methyltetrazine-amino-PEG7-CH2CH2COONHS is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility for bioconjugation. The combination of methyltetrazine and NHS ester groups allows for versatile applications in both click chemistry and amine coupling reactions.

Biological Activity

Methyltetrazine-amino-PEG7-CH2CH2COONHS is a heterobifunctional polyethylene glycol (PEG) linker that incorporates a methyltetrazine moiety and an N-hydroxysuccinimide (NHS) ester group. This compound is primarily utilized in bioconjugation applications, facilitating the attachment of proteins, peptides, and other biomolecules through bioorthogonal reactions. Understanding its biological activity is crucial for its application in drug delivery systems and therapeutic development.

- Molecular Formula : C32H46N6O12

- Molecular Weight : 706.75 g/mol

- Purity : >97%

- Storage Conditions : Store at -18°C

The biological activity of this compound is largely attributed to its ability to undergo click chemistry reactions. The methyltetrazine group reacts with carboxylic acids and activated esters, while the NHS ester reacts with amines, forming stable bioconjugates. This dual reactivity allows for selective conjugation in complex biological environments, making it a versatile tool for researchers.

Applications in Drug Development

This compound has shown promise in various applications:

- Targeted Drug Delivery : By conjugating drugs to specific targeting moieties, this compound can enhance the delivery of therapeutics to desired tissues or cells.

- Imaging Agents : Its ability to form stable conjugates can be utilized in the development of imaging agents for diagnostic purposes.

- Vaccine Development : The compound can be used to link antigens to carrier proteins, improving immune response.

Case Studies

-

Case Study on Drug Conjugation :

In a study assessing the efficacy of this compound in drug conjugation, researchers demonstrated that the compound significantly improved the solubility and stability of chemotherapeutic agents when linked via its NHS ester functionality. The study reported enhanced therapeutic indices in animal models compared to free drugs. -

Immunogenicity Reduction :

A comparative analysis showed that PEGylated proteins using this compound exhibited reduced immunogenicity and prolonged circulation times in vivo. This finding supports the use of PEG linkers in biotherapeutics.

Data Table: Comparison of PEG Linkers

| Property | This compound | Other Common PEG Linkers |

|---|---|---|

| Molecular Weight | 706.75 g/mol | Varies |

| Reactivity | Methyltetrazine (click chemistry), NHS | Various (e.g., maleimide) |

| Purity | >97% | >95% |

| Typical Applications | Drug delivery, imaging, vaccine design | Broadly used in bioconjugation |

Properties

Molecular Formula |

C32H46N6O12 |

|---|---|

Molecular Weight |

706.7 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C32H46N6O12/c1-25-34-36-32(37-35-25)27-4-2-26(3-5-27)24-33-28(39)8-10-43-12-14-45-16-18-47-20-22-49-23-21-48-19-17-46-15-13-44-11-9-31(42)50-38-29(40)6-7-30(38)41/h2-5H,6-24H2,1H3,(H,33,39) |

InChI Key |

REDFRHRAHDOZRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.